(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol is a chemical compound with the IUPAC name [1-[(E)-4-phenylbut-3-enyl]piperidin-3-yl]methanol . This compound is primarily used for research and development purposes and is known for its unique structure, which includes a piperidine ring and a phenylbutenyl group .
Preparation Methods
The synthesis of (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol involves several steps. One common synthetic route includes the reaction of 4-phenylbut-3-en-1-yl chloride with piperidine, followed by reduction to form the desired product . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various signaling pathways .
Comparison with Similar Compounds
(E)-(1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)methanol can be compared with other similar compounds, such as:
(E)-1-(4-Phenylbut-3-en-1-yl)piperidine: This compound lacks the methanol group, which may affect its reactivity and biological activity.
(E)-1-(4-Phenylbut-3-en-1-yl)piperidin-3-yl)ethanol: This compound has an ethanol group instead of a methanol group, which can influence its solubility and interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties .
Properties
IUPAC Name |
[1-[(E)-4-phenylbut-3-enyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-14-16-10-6-12-17(13-16)11-5-4-9-15-7-2-1-3-8-15/h1-4,7-9,16,18H,5-6,10-14H2/b9-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNZYNIRVJKFRN-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC=CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)CC/C=C/C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.